![molecular formula C7H13NO3S B2516535 3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide CAS No. 2167602-85-7](/img/structure/B2516535.png)

3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

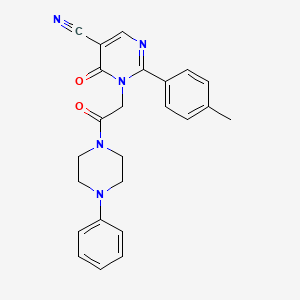

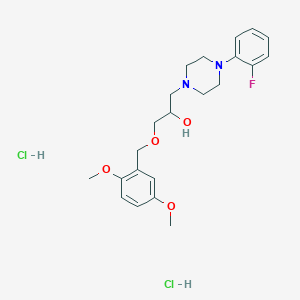

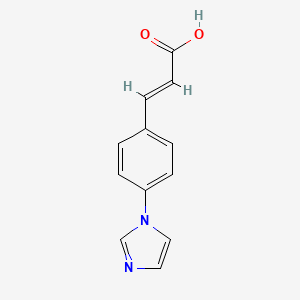

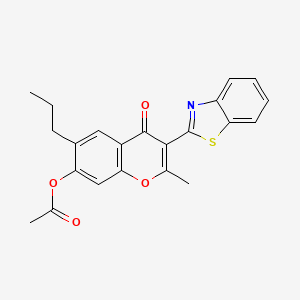

The compound of interest, 3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide, is a derivative of the isothiazole class of compounds, which are characterized by a sulfur and nitrogen containing five-membered aromatic ring. The isothiazole ring is known for its reactivity and has been utilized in the synthesis of various heterocyclic compounds with potential biological activities .

Synthesis Analysis

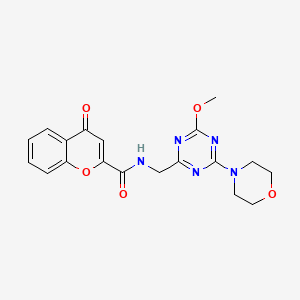

The synthesis of isothiazole derivatives often involves cycloaddition reactions, as demonstrated in the study of 3-diethylamino-4-(4-methoxyphenyl)-isothiazole 1,1-dioxide reacting with oxazolones and munchnones to yield pyrrolo[3,4-d]isothiazole dioxides . These reactions are typically followed by thermal or basic conditions to induce the loss of SO2 and other groups, leading to the formation of triarylpyrroles . Another approach to synthesizing isothiazole derivatives is the reaction of phenylmethanesulfamide with dimethyl oxalate under basic conditions, which involves the formation of intermediates like methyl N-(benzylsulfonyl)oxamate before cyclization to the desired heterocycle .

Molecular Structure Analysis

Isothiazole derivatives exhibit interesting structural features due to their ability to form self-complementary hydrogen-bond donor-acceptor systems. For instance, 2,3-Dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides can associate in solution to form novel hydrogen-bonded dimers with 12/14-membered bicyclic bridges, as confirmed by X-ray crystallography . The molecular structure of these compounds is influenced by substituents, which can significantly impact their reactivity and the course of chemical reactions .

Chemical Reactions Analysis

The chemical reactivity of isothiazole derivatives is diverse. The tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide framework, for example, has two reactive centers that can interact with various electrophilic and nucleophilic agents . The presence of a 3a-substituent can lead to different reaction outcomes, such as the formation of unusual phosphonium betaines when reacting with Wittig reagents . Additionally, the oxidation of isothiazolium 2-imines can yield stable cyclic sulfin- and sulfonamides with hydroperoxy functions, further expanding the chemical diversity of isothiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives are closely related to their molecular structure. The presence of electron-withdrawing groups (EWGs) and carbonyl functionalities in the tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide scaffold, for example, makes it a versatile compound for chemical modifications . The ability to form dimers through hydrogen bonding also indicates that these compounds can have unique solubility and association properties in different environments . The stability of these compounds under various conditions, such as the formation of stable complexes with solvents like dimethylformamide, is also noteworthy .

Scientific Research Applications

Chemical Reactivity and Interactions

- The tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide framework, closely related to 3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide, exhibits significant reactivity due to its EWG-activated methylene group and carbonyl functionality. The presence of a 3a-substituent, such as a methyl group, significantly impacts the reaction course, influencing its interactions with various electrophilic and nucleophilic agents (Omelian et al., 2020).

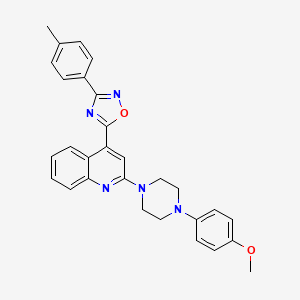

Stereoselective Synthesis

- Isothiazole 1,1-dioxides, a category including 3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide, have been utilized in stereoselective synthesis. They serve as chiral auxiliaries in reactions such as Diels-Alder reactions and 1,3-dipolar cycloadditions, offering a pathway for asymmetric alkylations, acylations, and aldolizations (Schulze & Illgen, 1997).

Cycloaddition Reactions

- Cycloaddition reactions involving derivatives of isothiazole 1,1-dioxides have been studied for the synthesis of complex organic compounds. These reactions, including with oxazolones and munchnones, lead to products such as triarylpyrroles, highlighting the versatility of these compounds in synthetic chemistry (Baggi et al., 1995).

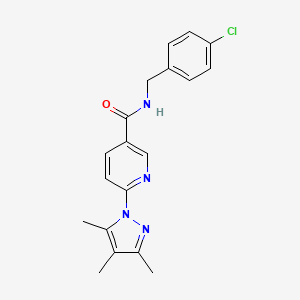

Oxidation and Formation of Cyclic Sulfin- and Sulfonamides

- The oxidation of isothiazolium 2-imines, related to 3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide, leads to stable cyclic sulfin- and sulfonamides with 3-hydroperoxy functionality. This showcases the potential of these compounds in the formation of novel chemical structures (Kolberg et al., 2000).

Synthesis of Novel Cyclic Sulfonamides

- The compound has been used in the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. This method is vital for creating specific receptor antagonists, illustrating its significance in medicinal chemistry (Greig, Tozer, & Wright, 2001).

properties

IUPAC Name |

3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazol-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-7-3-2-4-8(7)12(10,11)5-6(7)9/h6,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBXUWIVMYIQFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCN1S(=O)(=O)CC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2516452.png)

![(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2516456.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2516457.png)

![1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one](/img/structure/B2516461.png)

![1-(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethanone](/img/structure/B2516462.png)

![2-((6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2516464.png)

![N-cyclopropyl-1-[6-({2-[(3,5-difluorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516468.png)